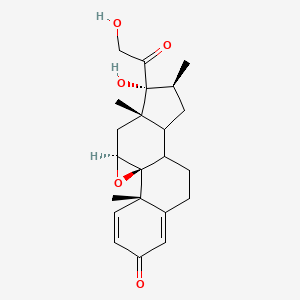

(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione

説明

Dexamethasone impurity

作用機序

Target of Action

The compound, also known as Betamethasone valerate , is a long-acting corticosteroid with immunosuppressive and anti-inflammatory properties . Its primary targets are glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .

Mode of Action

Betamethasone valerate interacts with its targets by binding to glucocorticoid receptors. This binding results in changes in gene transcription, leading to altered protein synthesis. The proteins affected are primarily involved in inflammatory responses, and their altered synthesis results in the immunosuppressive and anti-inflammatory effects of the compound .

Biochemical Pathways

The interaction of Betamethasone valerate with glucocorticoid receptors affects several biochemical pathways. These include the NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in the regulation of immune and inflammatory responses. By inhibiting this pathway, Betamethasone valerate can reduce inflammation and suppress immune responses .

Pharmacokinetics

The pharmacokinetic properties of Betamethasone valerate include its absorption, distribution, metabolism, and excretion (ADME). It is characterized by poor water solubility , which may affect its absorption and bioavailability.

Result of Action

The molecular and cellular effects of Betamethasone valerate’s action include reduced inflammation and suppressed immune responses. This is achieved through the inhibition of various inflammatory mediators and the alteration of immune cell function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Betamethasone valerate. For example, the pH of the local environment can affect the compound’s solubility and therefore its absorption and bioavailability. Additionally, factors such as temperature and light exposure can affect the stability of the compound .

生物活性

(8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione is a steroid compound with significant biological activity. It serves as an important metabolite of corticosteroids like Mometasone furoate and is known for its anti-inflammatory properties. This article explores its biological activities through various studies and data.

- Molecular Formula: C22H28O5

- Molecular Weight: 372.45 g/mol

- CAS Number: 981-34-0

- IUPAC Name: 17,21-Dihydroxy-16-methyl-9β,11β-epoxypregna-1,4-diene-3,20-dione

The compound exhibits its biological effects primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates the expression of various genes involved in inflammation and immune responses. The epoxide group contributes to the compound's reactivity and potential therapeutic effects.

Biological Activities

- Anti-inflammatory Effects

- Immunosuppressive Properties

- Antiproliferative Effects

Case Study 1: In Vitro Anti-inflammatory Activity

A study conducted on human keratinocytes treated with the compound revealed a marked reduction in inflammatory markers following exposure to TNF-alpha. The results suggested its potential application in treating skin inflammatory disorders .

Case Study 2: Immunomodulatory Effects in Autoimmune Models

In an autoimmune model using mice with induced lupus-like symptoms, administration of the compound resulted in decreased autoantibody production and improved clinical scores compared to controls. This suggests a therapeutic role in autoimmune diseases .

Data Table: Summary of Biological Activities

科学的研究の応用

Structural Information

The compound features a complex steroid structure with multiple stereocenters that contribute to its biological activity. Its epoxide group is particularly significant for its reactivity and interaction with biological macromolecules.

Anti-inflammatory Properties

- Mechanism of Action : The compound functions by inhibiting pro-inflammatory cytokines and mediators such as interleukins and tumor necrosis factor-alpha (TNF-alpha). This makes it valuable in treating conditions characterized by excessive inflammation.

-

Clinical Uses :

- Asthma Management : It is utilized in the formulation of inhaled corticosteroids to reduce airway inflammation.

- Autoimmune Disorders : The compound shows efficacy in managing diseases like rheumatoid arthritis and lupus by modulating immune responses.

Immunosuppressive Effects

- Transplant Medicine : Its ability to suppress the immune response makes it a candidate for preventing organ transplant rejection.

- Cancer Therapy : Research indicates potential in adjunctive therapy for certain cancers by modulating immune responses to enhance the efficacy of chemotherapeutic agents.

Enzyme Interaction Studies

The epoxide functionality allows for the exploration of enzyme inhibition studies. For example:

- Cytochrome P450 Enzymes : Investigations into how the compound affects drug metabolism pathways can provide insights into drug-drug interactions.

Toxicological Assessments

- Safety Evaluations : As an impurity in corticosteroid formulations (e.g., betamethasone), understanding its toxicological profile is crucial for regulatory compliance.

- Environmental Impact Studies : The compound's persistence and bioaccumulation potential are studied to assess risks associated with pharmaceutical contaminants in water sources.

Clinical Trials

Recent clinical trials have highlighted the effectiveness of this compound in reducing symptoms associated with chronic inflammatory diseases. For instance:

- A randomized controlled trial demonstrated significant improvement in asthma control when combined with standard therapy.

Laboratory Studies

Research conducted on animal models has shown that administration of the compound leads to reduced inflammatory markers in tissues affected by autoimmune conditions.

特性

IUPAC Name |

(1S,2S,13S,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18-,19-,20-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDXNHBVYAMODG-WPFVWMARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669986 | |

| Record name | (8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14622-47-0 | |

| Record name | (8xi,9beta,11beta,14xi,16beta)-17,21-Dihydroxy-16-methyl-9,11-epoxypregna-1,4-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。